Thiamine bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

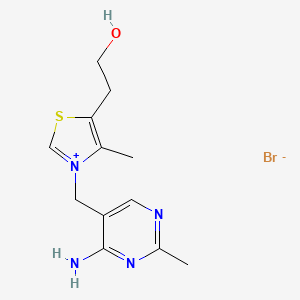

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCYCZPVXXIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990431 | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-71-8 | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Thiamine Bromide Hydrobromide: A Technical Guide

This technical guide provides an in-depth overview of the chemical synthesis of thiamine bromide hydrobromide, a salt of Vitamin B1. The synthesis is primarily based on the classic approach developed by Williams and Cline, which involves the convergent synthesis of pyrimidine and thiazole moieties, followed by their condensation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Overview of the Synthetic Strategy

The synthesis of this compound hydrobromide is a well-established process that involves three main stages:

-

Synthesis of the Pyrimidine Moiety: Preparation of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.

-

Synthesis of the Thiazole Moiety: Preparation of 5-(2-hydroxyethyl)-4-methylthiazole.

-

Condensation and Salt Formation: The quaternization reaction between the pyrimidine and thiazole moieties to form the thiamine cation, which is then isolated as its bromide hydrobromide salt.

This guide will detail the experimental procedures for each of these key stages.

Synthesis of Precursors

Synthesis of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

The synthesis of the pyrimidine precursor is a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol:

A multi-step synthesis can be employed for the preparation of 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. The process can begin with the reaction of an intermediate sodium salt with dimethyl sulfate in toluene at temperatures ranging from 0 to 80°C to yield an intermediate B. This intermediate is then condensed with ethenylamidine hydrochloride in a sulfoxide-type solvent at temperatures between 30°C and 75°C to produce an intermediate C. Finally, intermediate C is reacted with hydrobromic acid in a solvent such as acetic acid or formic acid at temperatures from 40°C to 120°C to yield the target product, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide[1].

Synthesis of 5-(2-hydroxyethyl)-4-methylthiazole

The thiazole moiety can be synthesized through various methods. One common approach is detailed below.

Experimental Protocol:

The synthesis can commence with the chlorination of α-acetyl-γ-butyrolactone with sulfonyl chloride at 40-42°C, followed by hydrolysis and decarboxylation with 5% sulfuric or hydrochloric acid to yield 3-chloro-3-acetylpropanol. In a separate reaction, thioformamide is prepared by reacting formamide with phosphorus pentasulfide at 28-32°C. The 3-chloro-3-acetylpropanol and thioformamide are then reacted in a refluxing dichloromethane solution for 5 hours. After cooling, the pH is adjusted to 9 with a 5% sodium hydroxide solution. The organic layer is separated, and the product is isolated by vacuum distillation to give 5-(2-hydroxyethyl)-4-methylthiazole[2].

Final Condensation: Synthesis of this compound Hydrobromide

The final step in the synthesis is the quaternization reaction between the pyrimidine and thiazole precursors.

Experimental Protocol:

The synthesis of this compound hydrobromide is achieved through the condensation of 4-amino-5-bromomethyl-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole[3]. While specific conditions for the bromide hydrobromide salt are less commonly detailed in recent literature, the principles of the Williams and Cline synthesis for the hydrochloride salt can be adapted. In a continuous-flow synthesis of the hydrochloride salt, a methanol solution of the pyrimidine and thiazole moieties are reacted at elevated temperatures. The resulting product is then isolated. For the bromide hydrobromide salt, the reaction would be carried out similarly, with the final product precipitating or being crystallized from the reaction mixture.

Quantitative Data

The following tables summarize representative yields for the key synthetic steps.

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| Synthesis of Pyrimidine Moiety | Varies | 4-amino-2-methylpyrimidine-5-carbonitrile | 65-70% | [4] |

| Synthesis of Thiazole Moiety | 3-acetylpropanol and thiourea | 5-(2-hydroxyethyl)-4-methylthiazole | up to 73% | [5] |

| Continuous-Flow Synthesis (hydrochloride) | Pyrimidine and Thiazole Precursors | Thiamine Hydrochloride | 47.7% (overall) | [6] |

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the synthetic pathways.

References

- 1. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 6. engineering.org.cn [engineering.org.cn]

Unraveling the Crystalline Architecture of Thiamine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiamine bromide, a salt form of Vitamin B1. A thorough understanding of its solid-state properties is crucial for drug development, formulation, and ensuring stability. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the underlying scientific processes.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined in several forms, primarily as hydrated salts. The crystallographic data for two key forms, this compound hydrobromide hemihydrate and this compound sesquihydrate, are presented below for comparative analysis.

| Parameter | This compound Hydrobromide Hemihydrate[1] | This compound Sesquihydrate[2] | This compound |

| Chemical Formula | C₁₂H₁₉N₄OSBr₂·0.5H₂O | C₁₂H₁₇N₄OS⁺·Br⁻·1.5H₂O | C₁₂H₁₇BrN₄OS |

| Molecular Weight | 435.18 g/mol | 372.28 g/mol | 345.26 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/a | P2₁/n |

| Unit Cell Dimensions | |||

| a | 30.598(5) Å | 11.676(2) Å | ~13.8 Å |

| b | 6.355(1) Å | 24.819(7) Å | ~7.4 Å |

| c | 24.292(3) Å | 12.344(3) Å | ~17.8 Å |

| α | 90° | 90° | 90° |

| β | 134.12(1)° | 113.74(2)° | ~101.6° |

| γ | 90° | 90° | 90° |

| Volume (V) | 3395.4 ų | 3274(1) ų | Not explicitly found |

| Z (Formula units/cell) | 8 | 8 | 4 |

| Calculated Density (Dx) | Not explicitly found | 1.51 g/cm³ | Not explicitly found |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71069 Å) | Not explicitly found |

| Temperature (T) | Not explicitly found | 293 K | Not explicitly found |

| Final R-factor | 0.059 | 0.062 | Not explicitly found |

Experimental Protocols: From Crystal to Structure

The determination of the crystal structure of this compound salts follows a well-established workflow in small molecule X-ray crystallography. The detailed methodology is outlined below.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

-

For this compound Hydrobromide Hemihydrate: Crystals can be prepared by mixing equivalent amounts of aqueous solutions of thiamine chloride hydrochloride (HThiCl₂·H₂O) and sodium bromide (NaBr). The resulting solution is then allowed to evaporate slowly at room temperature, yielding thin, colorless, needle-like plates.

-

General Approach: The vapor diffusion method is a common technique for crystallizing small molecules. This involves dissolving the this compound salt in a suitable solvent and placing it in a sealed container with a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the sample solution gradually reduces its solubility, leading to the formation of crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.

-

Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer.

-

X-ray Source: A common X-ray source is a sealed tube or a rotating anode generator producing characteristic X-rays from a metal target, such as Molybdenum (Mo Kα) or Copper (Cu Kα).

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. For the analysis of this compound hydrobromide hemihydrate, a four-circle diffractometer was used with the θ-2θ scan technique.[1] A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal.

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves scaling the data and correcting for experimental factors like absorption.

-

Structure Solution: The "phase problem" is a central challenge in crystallography. For this compound, which contains heavy bromine atoms, the structure was solved using the heavy-atom method.[1] The positions of the heavy atoms are first determined, and their phases are used to calculate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. For the this compound hydrobromide hemihydrate structure, a full-matrix least-squares refinement was performed, resulting in a final R-factor of 0.059.[1] Hydrogen atom positions are often calculated based on geometric considerations and included in the final stages of refinement.[1]

Visualizations

Thiamine Metabolic Pathway

While the crystal structure provides a static image, thiamine's biological significance lies in its role as a coenzyme in various metabolic pathways. The following diagram illustrates the cellular uptake and phosphorylation of thiamine, a critical process for its function.

Caption: Cellular uptake and metabolism of thiamine.

Experimental Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a small molecule like this compound is a systematic endeavor, as depicted in the workflow below.

References

An In-depth Technical Guide to the Chemical Properties of Thiamine Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is a vital micronutrient essential for a range of metabolic processes, particularly carbohydrate metabolism.[1] In pharmaceutical and research settings, thiamine is often utilized in its salt forms to enhance stability and solubility. This technical guide provides a comprehensive overview of the chemical properties of thiamine bromide, a salt form of thiamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.

Chemical and Physical Properties

This compound is a quaternary ammonium salt consisting of a pyrimidine and a thiazolium ring linked by a methylene bridge, with bromide as the counterion.[2] The chemical identity and core physicochemical properties of this compound and its closely related hydrobromide salt are summarized below.

| Property | This compound | This compound Hydrobromide |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide[2] | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide[3] |

| Molecular Formula | C₁₂H₁₇BrN₄OS[2] | C₁₂H₁₈Br₂N₄OS[3][4] |

| Molecular Weight | 345.26 g/mol [2] | 426.17 g/mol [3][4] |

| CAS Number | 7019-71-8[2] | 4234-86-0[3][4] |

| Appearance | White crystalline powder[4] | - |

| Melting Point | Decomposes at approximately 245°C (related to thiamine hydrochloride)[1] | Not available |

| Solubility | Highly soluble in water, sparingly soluble in methanol, slightly soluble in ethanol (95%), and practically insoluble in diethyl ether.[1][2] | - |

| pKa | 4.9 (for the thiamine cation)[1] | - |

Crystallography

The three-dimensional arrangement of this compound in the solid state is critical for understanding its stability and dissolution characteristics. X-ray diffraction studies have been conducted on hydrated forms of this compound salts.

This compound Hydrobromide Hemihydrate (C₁₂H₁₉N₄OS²⁺ · 2Br⁻ · 0.5H₂O)

-

Crystal System: Monoclinic

-

Space Group: C2/c

-

Unit Cell Parameters:

-

a = 30.598 Å

-

b = 6.355 Å

-

c = 24.292 Å

-

β = 134.12°

-

-

Molecules per unit cell (Z): 8[5]

In this structure, the thiamine cations, bromide anions, and water molecules are interconnected through a network of hydrogen bonds and S...Br dipolar contacts.[5]

This compound Sesquihydrate (C₁₂H₁₇N₄OS⁺ · Br⁻ · 1.5H₂O)

-

Crystal System: Monoclinic

-

Space Group: P2₁/a

-

Unit Cell Parameters:

-

a = 11.676 Å

-

b = 24.819 Å

-

c = 12.344 Å

-

β = 113.74°

-

-

Molecules per unit cell (Z): 8

The crystal packing is stabilized by hydrogen bonds involving the amino group of the pyrimidine ring, the hydroxyl group of the side chain, and the bromide anion, as well as electrostatic interactions.

Below is a visualization of the molecular packing of thiamine hydrobromide hemihydrate.

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of this compound. While specific spectra for this compound are not widely published, data for the closely related thiamine hydrochloride provides a reliable approximation of the spectral features of the thiamine cation.

UV-Visible Spectroscopy

In an acidic aqueous solution (pH ≤ 3), thiamine exhibits a maximum absorbance (λmax) at approximately 246 nm.[6] This absorption is characteristic of the pyrimidine ring system.

Infrared (IR) Spectroscopy

The FT-IR spectrum of thiamine hydrochloride, typically prepared as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching vibrations |

| ~2960 | C-H stretching of the methyl group |

| ~1660 and ~1607 | C=C and C=N stretching vibrations of the pyrimidine ring |

| ~1045 | C-O stretching of the primary alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed structural information. The chemical shifts for thiamine hydrochloride in D₂O are provided as a reference for the thiamine cation.

¹H NMR Chemical Shifts (Reference: Thiamine Hydrochloride in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.5 | s | Thiazolium ring C2-H |

| ~8.0 | s | Pyrimidine ring C6-H |

| ~5.5 | s | Methylene bridge (-CH₂-) |

| ~3.9 | t | -CH₂-OH |

| ~3.1 | t | Thiazolium ring -CH₂-CH₂OH |

| ~2.6 | s | Pyrimidine ring -CH₃ |

| ~2.4 | s | Thiazolium ring -CH₃ |

¹³C NMR Chemical Shifts (Reference: Thiamine Hydrochloride in H₂O)

| Chemical Shift (ppm) | Assignment |

| ~165 | Pyrimidine C4 |

| ~163 | Pyrimidine C2 |

| ~155 | Thiazolium C2 |

| ~145 | Pyrimidine C5 |

| ~143 | Thiazolium C4 |

| ~130 | Thiazolium C5 |

| ~107 | Pyrimidine C6 |

| ~60 | -CH₂-OH |

| ~48 | Methylene bridge (-CH₂-) |

| ~29 | Thiazolium ring -CH₂-CH₂OH |

| ~21 | Pyrimidine ring -CH₃ |

| ~12 | Thiazolium ring -CH₃ |

Stability

The stability of this compound is influenced by pH, temperature, and light.

-

pH Stability: this compound is most stable in acidic solutions. As the pH increases, particularly above neutral, the rate of degradation increases. In alkaline solutions, the thiazolium ring can open, leading to a loss of biological activity.

-

Thermal Stability: Thiamine salts are sensitive to heat. The melting point of thiamine hydrochloride is around 248 °C, at which it decomposes.[1]

-

Photostability: Exposure to light, especially UV radiation, can lead to the degradation of thiamine. Solutions of this compound should be protected from light.

Experimental Protocols

1. Synthesis of this compound

This protocol describes a general method for the synthesis of thiamine salts via the condensation of pyrimidine and thiazole moieties.[7]

Materials:

-

4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

-

4-methyl-5-(2-hydroxyethyl)thiazole

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide in ethanol.

-

Add an equimolar amount of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the this compound product by adding diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

2. Quantification of this compound by HPLC-UV

This method is suitable for determining the purity of a this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium hexanesulfonate

-

Glacial acetic acid

-

Diethylamine

-

This compound reference standard

-

Deionized water

Chromatographic Conditions:

-

Mobile Phase: A mixture of buffer and methanol (e.g., 80:20 v/v). The buffer consists of aqueous sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 245 nm[8]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the peak area of thiamine in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample using the calibration curve.

3. Potentiometric Titration

This method can be used for the assay of thiamine salts.[9]

Principle:

In an alkaline medium, thiamine undergoes a transformation that creates acidic protons which can be titrated with a silver nitrate solution. The endpoint is detected potentiometrically using a silver-silver sulfide ion-selective electrode.

Reagents:

-

Silver nitrate (AgNO₃) standard solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

This compound sample

Procedure:

-

Accurately weigh the this compound sample and dissolve it in 0.5 M NaOH solution.

-

Immerse a silver-silver sulfide ion-selective electrode and a suitable reference electrode into the solution.

-

Titrate the solution with the standardized silver nitrate solution, recording the potential (mV) after each addition.

-

The endpoint is determined from the inflection point of the titration curve. The second potential break corresponds to a 2:1 molar ratio of silver to thiamine.[9]

Biological Role and Mechanism of Action

This compound serves as a source of thiamine (vitamin B1). In the body, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine diphosphokinase. TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.

Key TPP-Dependent Enzymes:

-

Pyruvate dehydrogenase complex: Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.

-

α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle.

-

Transketolase: An enzyme in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and NADPH.

-

Branched-chain α-ketoacid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids.

The metabolic pathway of thiamine is illustrated below.

Conclusion

This compound is a stable, water-soluble salt of vitamin B1 with well-defined chemical and physical properties. This guide has provided a detailed summary of its structure, spectroscopic characteristics, stability, and methods for its synthesis and analysis. The information and protocols presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7019-71-8 [smolecule.com]

- 3. This compound, monohydrobromide | C12H18Br2N4OS | CID 14216038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 4234-86-0,this compound, monohydrobromide | lookchem [lookchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. UV-Vis Spectrum of Thiamine | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective determination of thiamine (vitamin B(1)) in pharmaceutical preparations by direct potentiometric argentometric titration with use of the silver-silver sulphide ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Mechanisms of Thiamine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the biochemical and pharmacological actions of thiamine and its synthetic derivatives, providing a crucial resource for researchers, scientists, and professionals in drug development.

Thiamine (Vitamin B1) and its derivatives are fundamental to cellular metabolism and have garnered significant attention for their therapeutic potential in a range of clinical applications. This technical guide delves into the core mechanisms of action of these vital compounds, presenting a comprehensive overview of their roles as enzymatic cofactors, their non-coenzymatic functions, and the enhanced pharmacokinetic profiles of synthetic derivatives. This document aims to provide a detailed understanding to facilitate further research and drug development.

The Coenzymatic Role of Thiamine Pyrophosphate (TPP)

The primary and most well-understood function of thiamine is its role as the precursor to thiamine pyrophosphate (TPP), an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[1] TPP's mechanism of action is centered on its thiazolium ring, which can be deprotonated to form a reactive ylide, a potent nucleophile crucial for the catalytic activity of TPP-dependent enzymes.

Key TPP-Dependent Enzymes:

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondria, PDC catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the citric acid cycle.[2]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also a mitochondrial enzyme complex, KGDHC is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is essential for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).

-

Transketolase (TK): A cytosolic enzyme of the pentose phosphate pathway (PPP), transketolase plays a vital role in the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, a key reducing agent in cellular antioxidant defense.[4]

The catalytic cycle of TPP-dependent enzymes involves the formation of a covalent intermediate between the TPP ylide and the substrate, facilitating cleavage of a carbon-carbon bond.

References

- 1. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Thiamine Bromide in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1), delivered in research and clinical settings often as a salt such as thiamine bromide, is a fundamental component of cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), functions as an essential cofactor for a suite of enzymes critical to the catabolism of carbohydrates and amino acids. This technical guide delineates the core biological roles of this compound, focusing on its involvement in central metabolic pathways, including the Krebs cycle and the pentose phosphate pathway. We provide a detailed overview of the enzymatic reactions dependent on TPP, summarize key quantitative data related to thiamine metabolism, and present comprehensive protocols for benchmark experimental assays used to assess thiamine status. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using the Graphviz DOT language to provide clear visual representations of these complex processes.

Introduction: The Biological Significance of this compound

This compound, a salt form of thiamine, serves as a stable and soluble source of this essential vitamin for research and therapeutic applications. Its biological activity is functionally identical to other thiamine salts like hydrochloride, as it readily dissociates to provide thiamine, which is then converted into its active coenzymatic form, thiamine pyrophosphate (TPP).[1][2] Thiamine itself is a water-soluble vitamin composed of a pyrimidine and a thiazole ring joined by a methylene bridge.[3] Humans and other animals cannot synthesize thiamine de novo and must therefore obtain it from their diet.[4]

Once absorbed, thiamine is phosphorylated to TPP by the enzyme thiamine pyrophosphokinase.[3] TPP is indispensable for cellular function, acting as a cofactor for several key enzymes involved in central metabolic pathways.[4] A deficiency in thiamine can lead to severe metabolic dysregulation, manifesting in conditions such as beriberi and Wernicke-Korsakoff syndrome, highlighting its critical role in maintaining cellular and organismal health.[4]

Thiamine Pyrophosphate: The Active Coenzyme

The biological functions of thiamine are mediated by its pyrophosphorylated derivative, TPP. TPP's catalytic activity is centered on the thiazole ring, which can be deprotonated to form a carbanion, a key reactive intermediate in the enzymatic reactions it facilitates. This allows TPP to participate in the cleavage of bonds adjacent to carbonyl groups, a common step in the metabolism of alpha-keto acids and sugars.

TPP-Dependent Enzymes in Core Metabolism

TPP is a crucial cofactor for several multienzyme complexes that are central to cellular energy production and biosynthetic processes. These include:

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the oxidative decarboxylation of pyruvate, the end product of glycolysis, to acetyl-CoA. This reaction is a critical link between glycolysis and the Krebs cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the Krebs cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

-

Transketolase (TKT): A cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for the synthesis of nucleotides and NADPH.

Thiamine's Role in Central Metabolic Pathways

The TPP-dependent enzymes are strategically positioned at critical junctures in cellular metabolism, underscoring the profound impact of thiamine on cellular bioenergetics and biosynthesis.

The Krebs Cycle

The Krebs cycle, or citric acid cycle, is the central hub of cellular respiration, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. TPP is essential for two key enzymatic steps in and leading up to this cycle:

-

Pyruvate to Acetyl-CoA: The pyruvate dehydrogenase complex, with TPP as a cofactor, facilitates the entry of pyruvate into the Krebs cycle by converting it to acetyl-CoA.

-

α-Ketoglutarate to Succinyl-CoA: The α-ketoglutarate dehydrogenase complex, another TPP-dependent enzyme system, catalyzes a crucial rate-limiting step within the cycle itself.

A deficiency in thiamine impairs the function of both PDC and KGDHC, leading to a bottleneck in the Krebs cycle, reduced ATP production, and the accumulation of upstream metabolites like pyruvate and lactate.

The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and produces the precursor for nucleotide synthesis, ribose-5-phosphate. Transketolase, a TPP-dependent enzyme, is a key player in the non-oxidative phase of the PPP, catalyzing the interconversion of sugar phosphates.

Thiamine deficiency leads to reduced transketolase activity, impairing the flexibility of the PPP and limiting the cell's capacity to produce NADPH and ribose-5-phosphate. This can have significant consequences for rapidly dividing cells and cells under high oxidative stress.

Quantitative Data in Thiamine Metabolism

A quantitative understanding of thiamine metabolism is crucial for both research and clinical diagnostics. The following tables summarize key quantitative data related to thiamine levels and the activity of TPP-dependent enzymes.

| Parameter | Matrix | Reference Range | Method |

| Total Thiamine | Whole Blood | 75 - 195 nmol/L | HPLC |

| Thiamine Diphosphate (TPP) | Whole Blood | 70 - 180 nmol/L | HPLC |

| Thiamine Diphosphate (TPP) | Erythrocytes | 70 - 180 nmol/L | HPLC |

| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocyte Lysate | < 1.15 (Sufficient) | Enzymatic Assay |

| 1.15 - 1.25 (Marginal Deficiency) | |||

| > 1.25 (Deficiency) |

Table 1: Reference Ranges for Thiamine Status.

| Enzyme | Substrate | Km for TPP | Optimal pH | Optimal Temperature |

| Transketolase | Xylulose-5-phosphate, Ribose-5-phosphate | ~0.4 µM | 7.6 - 8.0 | 37°C |

| Pyruvate Dehydrogenase | Pyruvate | - | 7.5 - 8.0 | 30 - 37°C |

| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | - | ~7.2 | 37°C |

Table 2: Kinetic and Assay Parameters for Key TPP-Dependent Enzymes.

Experimental Protocols

Accurate assessment of thiamine status is essential for diagnosing deficiency and for research purposes. The two most widely used methods are the functional erythrocyte transketolase activity (ETKA) assay and the direct measurement of thiamine and its phosphate esters by high-performance liquid chromatography (HPLC).

Erythrocyte Transketolase Activity (ETKA) Assay

This functional assay measures the activity of transketolase in erythrocyte lysates before and after the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETK activity coefficient, or ETKAC) provides an index of thiamine nutritional status.

Principle: In thiamine deficiency, a significant portion of the transketolase apoenzyme is not saturated with its cofactor, TPP. The addition of exogenous TPP to a hemolysate from a thiamine-deficient individual will cause a marked increase in transketolase activity.

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in heparinized tubes.

-

Centrifuge to pellet erythrocytes. Wash the cells three times with isotonic saline.

-

Lyse the washed erythrocytes by adding deionized water and freezing/thawing.

-

Determine the hemoglobin concentration of the hemolysate.

-

-

Assay Procedure:

-

Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.

-

The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.6), magnesium chloride, and the substrate ribose-5-phosphate.

-

Add TPP solution to the "stimulated" reaction mixtures.

-

Add an equal volume of saline to the "basal" reaction mixtures.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the hemolysate to both sets of tubes.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

-

Measurement of Product:

-

The product of the transketolase reaction, sedoheptulose-7-phosphate, is measured colorimetrically.

-

Add a colorimetric reagent (e.g., a solution containing sulfuric acid and cysteine-carbazole) to the deproteinized supernatant.

-

Incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Calculation:

-

Calculate the transketolase activity for both basal and stimulated samples, usually expressed as units per gram of hemoglobin.

-

Calculate the ETKAC: ETKAC = (Stimulated Activity) / (Basal Activity).

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a direct and quantitative measurement of thiamine and its phosphorylated esters (thiamine monophosphate - TMP, thiamine diphosphate - TPP, and thiamine triphosphate - TTP) in biological samples.

Principle: The various forms of thiamine are separated based on their physicochemical properties by passing the sample through a chromatography column. The separated compounds are then detected, often after a post-column derivatization step to enhance their fluorescence.

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in EDTA tubes.

-

To an aliquot of whole blood, add a protein precipitating agent, such as trichloroacetic acid (TCA).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the clear supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject a defined volume of the supernatant onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Elute the thiamine compounds using a mobile phase, which can be run in isocratic or gradient mode. The mobile phase composition is optimized to achieve good separation of the different thiamine esters.

-

-

Post-Column Derivatization and Detection:

-

The eluate from the column is mixed with an oxidizing reagent (e.g., potassium ferricyanide in alkaline solution) in a post-column reactor.

-

This converts the non-fluorescent thiamine compounds into their highly fluorescent thiochrome derivatives.

-

The fluorescent thiochrome derivatives are then detected by a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~435 nm emission).

-

-

Quantification:

-

Prepare a series of standard solutions of thiamine, TMP, TPP, and TTP of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each compound.

-

Quantify the concentration of each thiamine ester in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This compound, as a readily available source of thiamine, plays a critical and multifaceted role in cellular metabolism. Its conversion to thiamine pyrophosphate is essential for the function of key enzymes in central energy-yielding and biosynthetic pathways. An in-depth understanding of thiamine's metabolic functions, coupled with robust and reliable analytical methods, is paramount for advancing research in nutrition, metabolic disorders, and drug development. This technical guide provides a comprehensive resource for professionals in these fields, offering a detailed overview of the core principles of thiamine metabolism and practical guidance on its experimental assessment.

References

An In-depth Technical Guide to Thiamine Bromide: CAS Numbers, Identifiers, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiamine bromide, a derivative of thiamine (Vitamin B1), an essential nutrient vital for a range of metabolic processes. This document delineates the chemical identifiers, physicochemical properties, and biological significance of two primary forms: this compound and this compound monohydrobromide. It also includes detailed experimental protocols for analysis and a representative synthesis method. Furthermore, this guide illustrates key biological pathways associated with thiamine's function through detailed diagrams.

Chemical Identification and Physicochemical Properties

This compound is commercially available in two principal forms, each with a distinct CAS number and chemical profile. The following tables summarize the key identifiers and physicochemical properties for both this compound (CAS No. 7019-71-8) and this compound monohydrobromide (CAS No. 4234-86-0).

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Monohydrobromide |

| CAS Number | 7019-71-8[1] | 4234-86-0[2] |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide[3] |

| Molecular Formula | C₁₂H₁₇BrN₄OS[4] | C₁₂H₁₈Br₂N₄OS[2][3] |

| Synonyms | This compound | This compound-hydrobromide, Thiamine hydrobromide[2][3] |

| PubChem CID | Not explicitly found | 14216038[3] |

| InChI Key | URCYCZPVXXIFSR-UHFFFAOYSA-M | BICSXHHXUZPOLW-UHFFFAOYSA-M[3] |

Table 2: Physicochemical Properties

| Property | This compound | This compound Monohydrobromide |

| Molecular Weight | 345.26 g/mol [4] | 426.17 g/mol [3] |

| Appearance | White crystalline powder[2] | White crystalline powder[2] |

| Melting Point | 161-162 °C (with decomposition)[4] | Not available |

| Solubility in Water | Approximately 100 mg/mL at room temperature[4] | Highly soluble |

| Solubility in Organic Solvents | Soluble in methanol; practically insoluble in diethyl ether, hexane, benzene, and toluene.[4][5] | Not available |

| Stability | Stable in acidic conditions; degrades in alkaline environments.[4] | Generally stable under acidic conditions; may decompose under alkaline conditions or at high temperatures.[6] |

Biological Significance and Signaling Pathways

Thiamine and its derivatives play a crucial role in cellular metabolism, primarily through the action of its active form, thiamine pyrophosphate (TPP). TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[7] Beyond its coenzymatic functions, thiamine and its phosphorylated forms are increasingly recognized for their non-coenzymatic roles in signaling pathways and nerve function.[8][9]

Coenzymatic Role in Metabolism

Thiamine pyrophosphate is a critical cofactor for enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to cellular energy production and biosynthetic processes.

Non-Coenzymatic Signaling Roles

Emerging research indicates that thiamine and its phosphorylated derivatives, such as thiamine triphosphate (TTP), have non-coenzymatic functions. These include the allosteric regulation of enzymes, modulation of ion channels, and involvement in cellular stress responses. Thiamine has also been implicated in signaling pathways related to cancer, affecting processes such as cell survival, proliferation, and DNA damage repair.[10][11][12]

Experimental Protocols

General Synthesis of Thiamine Salts

Objective: To synthesize a thiamine salt by reacting 4-amino-5-(bromomethyl)-2-methylpyrimidine with 4-methyl-5-(2-hydroxyethyl)thiazole.

Materials:

-

4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

-

4-methyl-5-(2-hydroxyethyl)thiazole

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide in absolute ethanol.

-

Add an equimolar amount of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The this compound product will precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.

-

Collect the precipitate by vacuum filtration and wash the crystals with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white crystalline product under vacuum.

-

The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Analysis of Thiamine by HPLC with Post-Column Derivatization (Thiochrome Method)

The determination of thiamine in biological samples is commonly achieved by converting thiamine to the highly fluorescent compound thiochrome, followed by detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[14][15][16]

Objective: To quantify the total thiamine content in a whole blood sample.

Materials and Reagents:

-

Whole blood sample

-

0.1 N HCl

-

2.5 M Sodium Acetate solution

-

Taka-diastase enzyme

-

50% Trichloroacetic acid (TCA)

-

Mobile Phase: Methanol and phosphate buffer mixture

-

Post-column Reagent: 0.01% Potassium ferricyanide in 15% NaOH

-

HPLC system with a C18 reversed-phase column and a fluorescence detector (Excitation: ~375 nm, Emission: ~440 nm)

Procedure:

-

Sample Extraction and Hydrolysis: a. To 1 mL of whole blood, add 5 mL of 0.1 N HCl. b. Heat the mixture at 100°C for 30 minutes to extract thiamine. c. Cool the mixture and adjust the pH to 4.0-4.5 with 2.5 M sodium acetate. d. Add 50 mg of Taka-diastase to hydrolyze thiamine phosphate esters to free thiamine. Incubate at 45°C for at least 4 hours (or overnight).[17] e. Precipitate proteins by adding 1 mL of 50% TCA and centrifuge to collect the supernatant. f. Filter the supernatant through a 0.45 µm filter before HPLC analysis.[17]

-

HPLC Analysis: a. Set up the HPLC system with a C18 column and the specified mobile phase. b. Inject the prepared sample extract onto the column. c. After chromatographic separation, the eluent is mixed with the post-column reagent (potassium ferricyanide in NaOH) to oxidize thiamine to thiochrome. d. Detect the fluorescent thiochrome using the fluorescence detector. e. Quantify the thiamine concentration by comparing the peak area to a standard curve prepared from known concentrations of thiamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Buy this compound | 7019-71-8 [smolecule.com]

- 5. Thiamine tested according to Ph Eur 67-03-8 [sigmaaldrich.com]

- 6. Buy Ethyl this compound hydrobromide (EVT-13990953) [evitachem.com]

- 7. scispace.com [scispace.com]

- 8. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiamine (Vitamin B1)—An Essential Health Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiamine analysis [thiamine.dnr.cornell.edu]

- 15. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pickeringlabs.com [pickeringlabs.com]

Navigating the Aqueous Environment of Thiamine Bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of thiamine bromide in aqueous solutions. Focusing on solubility and stability, this document synthesizes critical data, outlines detailed experimental methodologies, and visualizes key biochemical pathways to support research, formulation development, and scientific understanding.

Solubility of this compound in Aqueous Solutions

This compound, as a salt of the water-soluble vitamin B1, exhibits high aqueous solubility, a critical factor for its biological availability and formulation in pharmaceutical preparations.

General Solubility Profile

This compound is highly soluble in water, with an approximate solubility of 100 mg/mL at room temperature.[1] Its ionic nature and the presence of functional groups capable of hydrogen bonding with water molecules contribute to this high solubility.[1] Conversely, it is practically insoluble in non-polar organic solvents such as diethyl ether, hexane, and benzene.

Quantitative Solubility Data

While specific data for this compound across a range of temperatures and pH values is not extensively documented in publicly available literature, data for other thiamine salts, such as thiamine hydrochloride (HCl) and thiamine mononitrate, provide valuable insights into its expected behavior. The solubility of thiamine salts is influenced by temperature and the composition of the solvent.

Table 1: Solubility of Thiamine Salts in Water at Various Temperatures

| Temperature (°C) | Thiamine Hydrochloride ( g/100 mL) | Thiamine Mononitrate ( g/100 mL) |

| 25 | ~100 | 2.7 |

| 100 | More soluble | ~30 |

Note: Data for thiamine hydrochloride and mononitrate are provided as representative values for thiamine salts. Thiamine hydrochloride's solubility is noted as 1 g in approximately 1 mL of water, which is equivalent to ~100 g/100mL.[2][3]

Factors Influencing Solubility

-

pH: The solubility of thiamine salts can be influenced by pH. The pKa of the pyrimidine ring's N1' position is approximately 4.8-5.3.[1] At pH values below its pKa, the primary amine group is protonated, which can affect its interaction with the solvent.

-

Co-solvents: The presence of co-solvents can alter the solubility of thiamine salts. For instance, the solubility of thiamine hydrochloride has been studied in various water-miscible organic solvents.[4]

Stability of this compound in Aqueous Solutions

The stability of thiamine in aqueous solutions is a critical consideration for its storage, formulation, and therapeutic efficacy. Degradation of thiamine is primarily influenced by pH, temperature, light, and the presence of other chemical agents.

Effect of pH

Thiamine is most stable in acidic solutions, with a pH range of 4 to 7 demonstrating good stability for days to weeks at room temperature.[1] As the pH becomes neutral to alkaline (pH > 7), the rate of degradation increases significantly.[5] This is attributed to the opening of the thiazole ring in alkaline conditions, making the molecule susceptible to cleavage.

Effect of Temperature

Increased temperature accelerates the degradation of thiamine in aqueous solutions. The degradation generally follows pseudo-first-order kinetics.[6][7] The activation energy for thiamine degradation is dependent on the pH of the solution, suggesting different degradation pathways under varying conditions.[5][8]

Table 2: Degradation Rate Constants (k) and Activation Energies (Ea) for Thiamine Salts in Aqueous Solution

| Salt Form | pH | Temperature (°C) | Concentration (mg/mL) | k (day⁻¹) | Ea (kcal/mol) |

| Thiamine Mononitrate | 6 | 70 | 1 | 0.043 | 18-21 |

| Thiamine Mononitrate | 6 | 70 | 20 | 0.43 | 18-21 |

| Thiamine Mononitrate | 3 | 80 | 1 | Not significantly degraded | 21-27 |

| Thiamine Chloride HCl | 6 | 70 | 1 | 0.047 | 18-21 |

| Thiamine Chloride HCl | 6 | 70 | 20 | 0.38 | 18-21 |

| Thiamine Chloride HCl | 3 | 80 | 1 | Not significantly degraded | 21-27 |

Note: This data is for thiamine mononitrate and thiamine chloride hydrochloride and serves as a reference for the expected behavior of this compound.[5][9]

Photostability

Thiamine solutions are sensitive to light, particularly UV radiation. In alkaline solutions, exposure to UV light can lead to the oxidation of thiamine to thiochrome, a fluorescent compound. This property is often utilized in the analytical quantification of thiamine.

Effect of Metal Ions and Oxidizing Agents

The presence of metal ions, such as copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[10][11] Oxidizing agents can also promote the degradation of thiamine, leading to the formation of products like thiochrome and thiamine disulfide.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of this compound in an aqueous buffer.[12][13][14][15]

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a constant temperature.

Materials:

-

This compound powder

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks and pipettes

-

Thermostatic shaker water bath

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to use a syringe fitted with a filter. Dilute the collected supernatant with the aqueous buffer to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method (see section 3.2).

-

Calculation: Calculate the solubility of this compound based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for assessing the stability of this compound in aqueous solutions by quantifying the parent compound and its degradation products.[10][16][17][18][19]

Objective: To quantify the concentration of this compound and monitor its degradation over time under various stress conditions.

Materials and Equipment:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (e.g., 0.1 M, pH adjusted)

-

Deionized water

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, an isocratic mobile phase of 10% acetonitrile and 90% phosphate buffer (pH 5.9).[19]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (UV) or for higher sensitivity and specificity after post-column derivatization to thiochrome, fluorescence detection (Excitation: 375 nm, Emission: 430-440 nm).[10][17][19]

-

Injection Volume: 20 µL

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions and the prepared samples into the HPLC system.

-

Data Analysis: Integrate the peak area of this compound in the chromatograms. Use the calibration curve to determine the concentration of this compound remaining in the samples at each time point. The appearance of new peaks can indicate the formation of degradation products.

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[20][21][22][23]

Objective: To evaluate the stability of an aqueous solution of this compound upon exposure to light.

Materials and Equipment:

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter.

-

Quartz or other light-transparent containers.

-

Aluminum foil for dark controls.

-

HPLC system for analysis.

Procedure:

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in the light-transparent containers. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

-

Exposure: Place the samples and the dark controls in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples for the concentration of this compound and the presence of degradation products using a validated stability-indicating HPLC method (see section 3.2).

-

Evaluation: Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermal degradation. Assess any changes in physical properties (e.g., color, clarity) and chemical stability.

Signaling and Biochemical Pathways

Thiamine, in its active form thiamine pyrophosphate (TPP), does not participate in classical cell signaling pathways in the same manner as hormones or neurotransmitters. Instead, it is a crucial coenzyme for several key enzymes involved in central metabolic pathways. Its degradation in aqueous solutions follows distinct chemical pathways.

Biochemical Role of Thiamine

The diagram below illustrates the central role of thiamine pyrophosphate (TPP) as a cofactor in key metabolic pathways.

Caption: Central role of Thiamine Pyrophosphate (TPP) in metabolism.

Thiamine Degradation Pathway in Aqueous Solution

The following diagram illustrates the primary degradation pathways of thiamine in aqueous solutions, particularly under alkaline conditions and in the presence of oxidizing agents.

Caption: Thiamine degradation pathways in aqueous solution.

Experimental Workflow for Stability Testing

The logical workflow for conducting a comprehensive stability study of this compound in an aqueous solution is depicted below.

Caption: Workflow for this compound stability testing.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in aqueous solutions. The high aqueous solubility of this compound is a key characteristic, while its stability is significantly influenced by pH, temperature, and light. The provided experimental protocols offer practical guidance for researchers and drug development professionals. A thorough understanding of these properties is essential for the successful formulation, storage, and application of this compound in various scientific and pharmaceutical contexts. Further research to generate comprehensive quantitative solubility and stability data specifically for this compound would be a valuable addition to the field.

References

- 1. Buy this compound | 7019-71-8 [smolecule.com]

- 2. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. d-nb.info [d-nb.info]

- 6. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. open.clemson.edu [open.clemson.edu]

- 11. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. HPLC Method for Analysis of Thiamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. glsciences.com [glsciences.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]

- 21. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 22. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 23. database.ich.org [database.ich.org]

A Technical Guide to the Discovery and Synthesis of Thiamine (Vitamin B1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or Vitamin B1, was the first of the water-soluble B-complex vitamins to be discovered, playing a crucial role in carbohydrate metabolism and nerve function. Its deficiency leads to the debilitating condition known as beriberi. This technical guide provides an in-depth exploration of the historical milestones in the discovery of thiamine, the elucidation of its chemical structure, and the development of its synthesis, from early laboratory methods to modern industrial production. The document details the key experiments, presents quantitative data where available, and visualizes the critical biochemical and synthetic pathways.

The Discovery of Thiamine: A Historical Perspective

The journey to uncover the secrets of thiamine is a compelling narrative of scientific inquiry, spanning several decades and involving researchers from across the globe. The story begins with the investigation into the mysterious ailment of beriberi, a disease that was particularly rampant in East Asia where polished white rice was a dietary staple.[1]

Early Observations and the "Anti-Beriberi Factor"

In the late 19th century, Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed a diet of polished rice developed symptoms similar to beriberi, while those fed unpolished rice remained healthy.[2] This led to the hypothesis of an "anti-beriberi factor" present in the outer layers of rice.

Umetaro Suzuki and the Isolation of Aberic Acid

In 1910, Japanese scientist Umetaro Suzuki successfully extracted a water-soluble compound from rice bran that he named "aberic acid."[3] He demonstrated that this substance could cure beriberi in pigeons. Although his findings were initially published in a Japanese journal and did not gain immediate international recognition, his work was a pivotal step in isolating the active compound.[4]

Casimir Funk and the "Vitamine" Theory

In 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, also isolated a substance from rice bran that was effective against beriberi.[5][6] Believing the compound to be a vital amine, he coined the term "vitamine," which later became "vitamin."[4][7] Funk's work was instrumental in popularizing the concept that specific diseases could be caused by dietary deficiencies of these essential micronutrients.[8]

A timeline of these key discoveries is presented below.

Elucidation of Structure and Chemical Synthesis

Following its isolation and crystallization by Barend Jansen and Willem Donath in 1926, the next major challenge was to determine the chemical structure of thiamine and to achieve its synthesis in the laboratory.[2] This monumental task was accomplished by the American chemist Robert R. Williams and his team.

Structural Determination

Through a series of degradation studies, Williams and his colleagues deduced that thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[9] This structural insight was critical for devising a synthetic route.

The First Chemical Synthesis of Thiamine

In 1936, Robert R. Williams and J. K. Cline published their landmark paper detailing the first successful chemical synthesis of thiamine.[10][11] This achievement not only confirmed the proposed structure but also paved the way for the large-scale production of this essential vitamin.

The overall synthetic scheme developed by Williams and Cline is depicted below.

Experimental Protocols

This section provides a detailed look at the methodologies employed in the key historical experiments, as well as modern industrial synthesis.

Extraction of "Aberic Acid" from Rice Bran (Suzuki, 1910)

Objective: To isolate the anti-beriberi factor from rice bran.

Methodology:

-

Initial Extraction: Rice bran was extracted with a suitable solvent (likely an alcohol-water mixture) to dissolve the water-soluble components.

-

Precipitation of Impurities: The crude extract was treated with reagents such as lead acetate to precipitate impurities, which were then removed by filtration.

-

Further Purification: The filtrate containing the active substance was further purified through a series of precipitation and dissolution steps using various solvents and precipitants.

-

Final Isolation: The purified solution was concentrated, leading to the crystallization of "aberic acid."

Quantitative Data: Historical data on the yield of "aberic acid" from a specific quantity of rice bran in Suzuki's experiments is not well-documented in available English-language sources.

Laboratory Synthesis of Thiamine (Williams and Cline, 1936)

The synthesis of thiamine by Williams and Cline involved the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation.

Objective: To achieve the total chemical synthesis of thiamine.

Methodology:

-

Synthesis of the Pyrimidine Moiety (4-amino-5-ethoxymethyl-2-methylpyrimidine): The synthesis of this component involved a multi-step process starting from simpler organic precursors.

-

Synthesis of the Thiazole Moiety (5-(2-hydroxyethyl)-4-methylthiazole): This heterocyclic compound was also synthesized through a series of chemical reactions.

-

Condensation and Formation of Thiamine: The crucial final step involved the quaternization reaction between the pyrimidine and thiazole derivatives to form the thiamine molecule.[10]

Table 1: Key Reagents in the Williams and Cline Synthesis

| Moiety | Key Starting Materials/Intermediates |

| Pyrimidine | Ethyl acetoacetate, Acetamidine |

| Thiazole | Ethyl acetoacetate, Thioformamide |

Industrial Synthesis of Thiamine

Modern industrial production of thiamine often utilizes the Grewe diamine as a key intermediate.

Objective: To efficiently and cost-effectively produce thiamine on a large scale.

Methodology:

-

Synthesis of Grewe Diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine): This intermediate is synthesized from readily available starting materials.

-

Reaction with a Thiazole Precursor: The Grewe diamine is then reacted with a suitable thiazole precursor to form the thiamine molecule.

Biosynthesis of Thiamine Pyrophosphate (TPP)

In most organisms, thiamine is converted to its biologically active form, thiamine pyrophosphate (TPP), which serves as a crucial coenzyme in several metabolic pathways. The biosynthesis of TPP involves the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled.

The general pathway for TPP biosynthesis in prokaryotes is illustrated below.

Role of Thiamine Pyrophosphate in Metabolic Pathways

Thiamine pyrophosphate is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.

Table 2: Key TPP-Dependent Enzymes and their Functions

| Enzyme | Metabolic Pathway | Function |

| Pyruvate dehydrogenase complex | Glycolysis/Citric Acid Cycle Link | Converts pyruvate to acetyl-CoA |

| α-Ketoglutarate dehydrogenase | Citric Acid Cycle | Converts α-ketoglutarate to succinyl-CoA |

| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars |

| Branched-chain α-keto acid dehydrogenase | Amino Acid Catabolism | Catabolism of branched-chain amino acids |

The central role of TPP in these interconnected pathways highlights the critical importance of thiamine for cellular energy production and biosynthetic processes.

Conclusion

The discovery and synthesis of thiamine represent a triumph of nutritional science and organic chemistry. From the initial observations linking diet to disease to the complex chemical synthesis and understanding of its biochemical role, the story of thiamine underscores the importance of micronutrients in human health. This technical guide has provided a comprehensive overview of this journey, offering detailed insights for professionals in research and drug development. The methodologies and pathways described herein form the foundation of our current understanding and continue to inform research into thiamine-related metabolic disorders and the development of novel therapeutic interventions.

References

- 1. the-hospitalist.org [the-hospitalist.org]

- 2. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Umetaro Suzuki - Wikipedia [en.wikipedia.org]

- 4. Vitamin - Wikipedia [en.wikipedia.org]

- 5. Casimir Funk - Wikipedia [en.wikipedia.org]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. The discovery of the vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. paulingblog.wordpress.com [paulingblog.wordpress.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Thiamine Bromide in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or Vitamin B1, is a crucial water-soluble vitamin essential for the normal functioning of the nervous system.[1][2][3] Its biologically active form, thiamine pyrophosphate (TPP), acts as a vital coenzyme in carbohydrate metabolism, energy production, and the synthesis of neurotransmitters.[1][3][4][5] Thiamine deficiency can lead to severe neurological and psychiatric symptoms, including confusion, memory loss, encephalopathy, and nerve damage.[6][7][8] Consequently, thiamine and its derivatives are of significant interest in the research and potential treatment of various neurological disorders, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and peripheral neuropathy.[1][9]

Thiamine bromide is a salt form of thiamine used in research.[1][2] Like other thiamine salts, such as thiamine hydrochloride, it serves as a source of the essential thiamine molecule for in vitro and in vivo studies. The choice between different salt forms often depends on factors like solubility and stability for specific experimental applications.[10][11] These application notes provide an overview of the use of this compound in neurological disorder research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action in Neurological Systems

Thiamine's neuroprotective effects are multifaceted, stemming from its central role in cellular metabolism and neuronal function:

-

Energy Metabolism: TPP is an essential cofactor for key enzymes in glucose metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.[4][5] The brain is highly dependent on glucose metabolism for its energy supply, and thiamine deficiency impairs this process, leading to cellular energy failure and neuronal damage.[4]

-

Neurotransmitter Synthesis: Thiamine is involved in the synthesis of crucial neurotransmitters. For instance, it is required for the production of acetylcholine, a neurotransmitter vital for memory and cognitive function.[3]

-

Myelin Sheath Maintenance: Thiamine contributes to the integrity of the myelin sheath, which insulates nerve fibers and is essential for proper nerve conduction.[12]

-

Antioxidant and Anti-inflammatory Effects: Studies on thiamine derivatives have demonstrated antioxidant and anti-inflammatory properties, which may protect against oxidative stress-induced neuronal damage, a common feature in many neurodegenerative diseases.[1]

Key Signaling Pathways

This compound, by delivering thiamine, influences several critical signaling pathways implicated in neurological health and disease.

Figure 1: Key metabolic pathways influenced by thiamine pyrophosphate (TPP).

Data Presentation

The following tables summarize key quantitative data related to thiamine and its derivatives in neurological research.

Table 1: Bioavailability of Different Thiamine Forms

| Thiamine Form | Solubility | Bioavailability | Key Characteristics | Reference(s) |

| Thiamine Hydrochloride | Water-soluble | Limited, saturable absorption | Standard form, requires active transport. | [13] |